molecular formula C16H25ClO B3052553 2-Chloro-4,6-di-tert-amylphenol CAS No. 42350-99-2

2-Chloro-4,6-di-tert-amylphenol

Cat. No.: B3052553
CAS No.: 42350-99-2
M. Wt: 268.82 g/mol
InChI Key: LWNGLBUFFUWWBH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di-tert-amylphenol: is a phenolic compound with the molecular formula C16H25ClO . It is known for its unique chemical structure, which includes a chlorine atom and two tert-amyl groups attached to a phenol ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,6-di-tert-amylphenol typically involves the alkylation of phenol with tert-amyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-di-tert-amylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can result in various substituted phenols .

Scientific Research Applications

2-Chloro-4,6-di-tert-amylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di-tert-amylphenol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. This inhibition is primarily due to the presence of the chlorine atom and the tert-amyl groups, which enhance its binding affinity to the target enzymes .

Comparison with Similar Compounds

    2,4-Di-tert-amylphenol: Similar in structure but lacks the chlorine atom.

    4-tert-Amylphenol: Contains only one tert-amyl group and no chlorine atom.

    2-Chloro-4-tert-amylphenol: Similar but with only one tert-amyl group.

Uniqueness: 2-Chloro-4,6-di-tert-amylphenol is unique due to the presence of both chlorine and two tert-amyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4,6-bis(2-methylbutan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClO/c1-7-15(3,4)11-9-12(16(5,6)8-2)14(18)13(17)10-11/h9-10,18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNGLBUFFUWWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195165
Record name 2-Chloro-4,6-di-tert-amylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42350-99-2
Record name 2-Chloro-4,6-bis(1,1-dimethylpropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42350-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-di-tert-amylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042350992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4,6-di-tert-amylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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